molecular formula C8H11ClN2 B8743252 6-chloro-N-(propan-2-yl)pyridin-3-amine

6-chloro-N-(propan-2-yl)pyridin-3-amine

Cat. No.: B8743252
M. Wt: 170.64 g/mol
InChI Key: WVTHAYBYCBBALL-UHFFFAOYSA-N
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Description

Chemical Identity:
6-Chloro-N-(propan-2-yl)pyridin-3-amine (CAS: 870615-46-6) is a pyridine derivative featuring a chlorine substituent at the 6-position and an isopropylamine group at the 3-position. Its molecular formula is C₈H₁₀ClN₃, with a molecular weight of 195.64 g/mol . The compound is primarily utilized as an intermediate in pharmaceutical synthesis and agrochemical research due to its versatile reactivity in nucleophilic substitution and cross-coupling reactions .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

6-chloro-N-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C8H11ClN2/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6,11H,1-2H3

InChI Key

WVTHAYBYCBBALL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CN=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Pyridine-Based Analogs

Compound Name Molecular Formula Substituents Biological Activity/Application Key Differences References
6-Chloro-N-(oxan-4-yl)pyridin-3-amine C₁₀H₁₃ClN₂O 6-Cl, 3-NH-(oxan-4-yl) Not explicitly reported; likely intermediate Oxane ring introduces steric bulk and polarity
6-Chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine C₁₁H₁₁ClN₄ 6-Cl, 2-NH-(pyridin-3-ylmethyl) Unknown; potential kinase inhibitor scaffold Pyridinylmethyl group enhances π-π interactions
UDD (CYP51 inhibitor) C₂₀H₁₇F₆N₅ Trifluoromethylphenyl-piperazinyl-pyridine Antiparasitic (vs. Trypanosoma cruzi) Bulky fluorinated groups improve target affinity

Key Observations :

  • Substituent Position : Chlorine at the 6-position (meta to the amine) is conserved in most analogs, optimizing electronic effects for nucleophilic reactions .
  • Amine Modifications : Replacing isopropyl with oxane (tetrahydropyran) or pyridinylmethyl groups alters solubility and bioavailability .

Pyridazine and Pyrazine Derivatives

Compound Name Molecular Formula Core Structure Biological Activity Key Differences References
6-Chloro-N-(propan-2-yl)pyridazin-3-amine C₇H₁₀ClN₃ Pyridazine Anti-angiogenic intermediate Pyridazine core increases dipole moment
6-Chloro-N-(4-nitrophenyl)pyrazine-2-carboxamide C₁₁H₇ClN₄O₃ Pyrazine Moderate anti-tubercular activity (65% inhibition at 6.25 µg/mL) Carboxamide group enhances hydrogen bonding

Key Observations :

  • Heterocycle Impact : Pyridazines and pyrazines exhibit distinct electronic profiles compared to pyridines, affecting their binding to biological targets .
  • Functional Groups : Carboxamide moieties (e.g., in pyrazine derivatives) improve anti-mycobacterial activity but reduce metabolic stability .

Substituent-Driven Activity Trends

  • Chlorine vs. Nitro Groups : Chlorine at the 6-position (pyridine) favors electrophilic aromatic substitution, whereas nitro groups (e.g., in 3-nitropyridin-2-amine derivatives) increase redox activity for degradation pathways .
  • Alkyl vs. Aryl Amines : Isopropylamine substituents (as in the target compound) enhance lipophilicity, while aryl amines (e.g., 4-nitrophenyl) improve π-stacking but may reduce solubility .

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